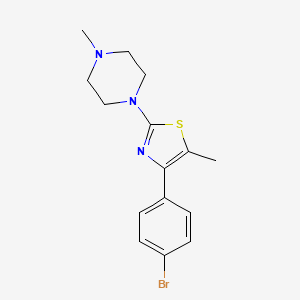![molecular formula C12H10N6O2 B7534722 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is a chemical compound that has gained attention in recent years due to its potential scientific research applications. It is a pyrimidine derivative that contains a tetrazole group and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is not fully understood. However, it has been proposed that the tetrazole group in the compound may be responsible for its antimicrobial activity by disrupting bacterial cell walls. It has also been suggested that the compound may inhibit cancer cell proliferation by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione has low toxicity and is well-tolerated in animal models. It has been found to have no significant effects on liver and kidney function, hematological parameters, or body weight. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione in lab experiments include its antimicrobial and anticancer properties, as well as its low toxicity and ease of synthesis. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione include investigating its potential use as an antimicrobial and anticancer agent in vivo, as well as exploring its mechanism of action at the molecular level. Further studies are also needed to determine its long-term effects on human health and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is a chemical compound that has potential scientific research applications. Its antimicrobial and anticancer properties, as well as its low toxicity and ease of synthesis, make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione involves the reaction of 5-phenyltetrazole with ethyl cyanoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to form the final product. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione has been studied for its potential use in scientific research. It has been found to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been studied for its potential use as an anticancer agent, with promising results in vitro.
Propriétés
IUPAC Name |
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2/c19-10-6-9(13-12(20)14-10)7-18-16-11(15-17-18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKIVFWTIIXFCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

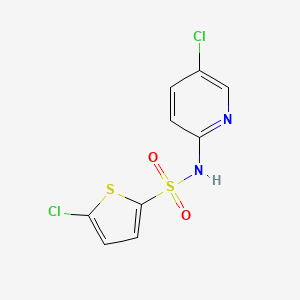
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
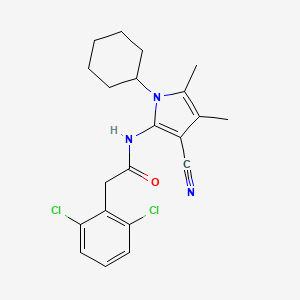
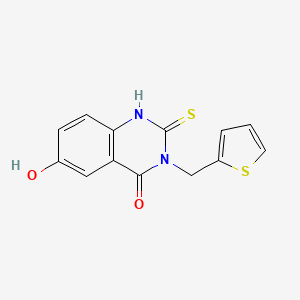
![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![2-ethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534717.png)
![N-(4-cyanophenyl)-2-[4-(2-methyl-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoacetamide](/img/structure/B7534727.png)
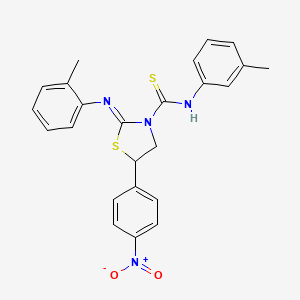
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)
